Cas no 29738-09-8 ((2R)-2-amino-2-phenylpropanoic acid)

(2R)-2-amino-2-phenylpropanoic acid structure
29738-09-8 structure
Nome del prodotto:(2R)-2-amino-2-phenylpropanoic acid
Numero CAS:29738-09-8
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD07371948
CID:240517
PubChem ID:853460

(2R)-2-amino-2-phenylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-2-Amino-2-phenylpropanoic acid
    • (2R)-2-amino-2-phenylpropanoic acid
    • Benzeneacetic acid, a-amino-a-methyl-, (aR)-
    • Benzeneaceticacid,alpha-amino-alpha-methyl-,(alphaR)-(9CI)
    • ((R)-(-)-2-methyl-2-phenylglycine)
    • (R)-(-)-2-methyl-2-phenylglycine
    • (R)-2-AMINO-2-PHENYL-PROPIONIC ACID
    • (R)-2-phenyl-alanine
    • (R)-H-MPG-OH
    • AB33357
    • AC1LGXHL
    • L(-)-2-amino-2-phenyl-propionic acid
    • SureCN220775
    • Benzeneacetic acid, alpha-amino-alpha-methyl-, (alphaR)- (9CI)
    • AKOS022185195
    • CS-0199762
    • 2-Phenyl-L-alanine
    • 2-Phenylalanine
    • EN300-130519
    • SCHEMBL220775
    • A911988
    • Q27460877
    • HTCSFFGLRQDZDE-SECBINFHSA-N
    • (R)-2-AMINO-2-PHENYLPROPANOICACID
    • NS00133590
    • (R)-2-Amino-2-phenyl-propionic acid (H-D-aMePhg-OH)
    • MFCD07371948
    • DTXSID70357432
    • 29738-09-8
    • MDL: MFCD07371948
    • Inchi: InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1
    • Chiave InChI: HTCSFFGLRQDZDE-SECBINFHSA-N
    • Sorrisi: C[C@@](C1=CC=CC=C1)(C(=O)O)N

Proprietà calcolate

  • Massa esatta: 165.078978594g/mol
  • Massa monoisotopica: 165.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 175
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.5
  • Superficie polare topologica: 63.3Ų

Proprietà sperimentali

  • PSA: 63.32000
  • LogP: 1.64540

(2R)-2-amino-2-phenylpropanoic acid Informazioni sulla sicurezza

(2R)-2-amino-2-phenylpropanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-130519-0.25g
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
0.25g
$920.0 2023-02-15
Enamine
EN300-130519-5.0g
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
5.0g
$2899.0 2023-02-15
Enamine
EN300-130519-2.5g
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
2.5g
$1959.0 2023-02-15
Enamine
EN300-130519-10.0g
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
10.0g
$4299.0 2023-02-15
Alichem
A019132155-250mg
(2R)-2-Amino-2-phenylpropanoic acid
29738-09-8 95%
250mg
$205.70 2023-09-02
Alichem
A019132155-1g
(2R)-2-Amino-2-phenylpropanoic acid
29738-09-8 95%
1g
$496.08 2023-09-02
Enamine
EN300-130519-1.0g
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
1g
$0.0 2023-06-06
Apollo Scientific
BICR128-1g
(R)-alpha-methyl-phenylglycine
29738-09-8
1g
£295.00 2025-02-21
Enamine
EN300-130519-50mg
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
50mg
$839.0 2023-09-30
Enamine
EN300-130519-500mg
(2R)-2-amino-2-phenylpropanoic acid
29738-09-8
500mg
$959.0 2023-09-30
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:29738-09-8)(2R)-2-amino-2-phenylpropanoic acid
A911988
Purezza:99%
Quantità:5g
Prezzo ($):1202.0